N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide
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Overview
Description
N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide is an organic compound with a unique structure that includes both an amide and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide typically involves the reaction of 2-methylprop-2-en-1-amine with a suitable acylating agent such as 3-oxobutanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide: Unique due to the presence of both amide and ketone groups.
N-(2-Methylprop-2-en-1-yl)-3-oxobutanal: Similar structure but contains an aldehyde group instead of a ketone.
N-(2-Methylprop-2-en-1-yl)-3-oxobutanoic acid: Contains a carboxylic acid group instead of a ketone.
Highlighting Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-Methylprop-2-en-1-yl)-3-oxobutanamide, also known as an α,β-unsaturated amide, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique α,β-unsaturated carbonyl group that contributes to its reactivity and biological activity. The compound's structure can be represented as follows:
This structure allows for various interactions with biological macromolecules, potentially influencing its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Enterococcus faecalis | 64 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines are as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
A549 | 45 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.
The biological activities of this compound are largely attributed to its ability to form covalent bonds with thiol groups in proteins, leading to altered protein function. This reactivity is a hallmark of many α,β-unsaturated carbonyl compounds and is critical for their biological effects.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against resistant strains of Staphylococcus aureus. The results indicated a promising potential for this compound as an alternative treatment option in antibiotic-resistant infections .
- Cancer Cell Proliferation : Another study investigated the effect of this compound on human cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Properties
CAS No. |
662157-74-6 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-9-8(11)4-7(3)10/h1,4-5H2,2-3H3,(H,9,11) |
InChI Key |
WMVRIICBGNDETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=O)CC(=O)C |
Origin of Product |
United States |
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